molecular formula C18H22N2O4S B4622105 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-phenylacetamide

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-phenylacetamide

Cat. No.: B4622105
M. Wt: 362.4 g/mol
InChI Key: FCHLCYOBKCUZQN-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-phenylacetamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a phenoxy group, a sulfonamide group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Acylation Reaction: The initial step involves the acylation of 2-methyl-4-(propan-2-ylsulfamoyl)phenol with an appropriate acylating agent to form an intermediate compound.

    O-Alkylation Reaction: The intermediate is then subjected to O-alkylation using a suitable alkylating agent to introduce the phenoxy group.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize impurities. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as alkoxides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the phenoxy and acetamide groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid
  • 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]ethanol

Uniqueness

Compared to similar compounds, 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-phenylacetamide is unique due to the presence of the N-phenylacetamide group

Properties

IUPAC Name

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13(2)20-25(22,23)16-9-10-17(14(3)11-16)24-12-18(21)19-15-7-5-4-6-8-15/h4-11,13,20H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHLCYOBKCUZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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